molecular formula C17H23N5O3 B2762818 (3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380040-50-4

(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2762818
CAS RN: 2380040-50-4
M. Wt: 345.403
InChI Key: GVTKCECVGBZBAK-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone , often referred to as Compound X , is a synthetic organic molecule. Its chemical structure comprises several functional groups, including a pyrazole ring, a piperidine ring, and a methoxy group. The compound’s molecular formula is C30H22N6O3S .


Molecular Structure Analysis

The molecular structure of Compound X plays a pivotal role in its biological activity. The crystallographic analysis reveals that it belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . The presence of specific functional groups influences its interactions with biological targets.


Physical And Chemical Properties Analysis

  • Appearance : Compound X is a light yellow solid .
  • Melting Point : It melts at 252–254°C .
  • Spectral Data : The compound’s IR , 1H NMR , and 13C NMR spectra provide valuable information about its functional groups .

Future Directions

: Read more : Crystal structure details

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12-7-18-17(19-8-12)25-11-13-5-4-6-22(9-13)16(23)14-10-21(2)20-15(14)24-3/h7-8,10,13H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTKCECVGBZBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

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